molecular formula C21H19N3O4 B2500023 7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 333773-21-0

7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2500023
CAS No.: 333773-21-0
M. Wt: 377.4
InChI Key: ZDXSHQBCHBUIIR-UHFFFAOYSA-N
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Description

7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a complex organic compound known for its unique photophysical properties. This compound is often studied for its potential applications in various fields, including chemistry, biology, and material science. Its structure features a chromen-2-one core, which is a common motif in many biologically active molecules, and an oxadiazole ring, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 7-diethylamino-4-hydroxycoumarin with a hydrazine derivative to form the intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to remove any by-products.

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy derivatives.

Scientific Research Applications

7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its photophysical properties. It undergoes excited state intramolecular proton transfer (ESIPT), which leads to dual emission behavior. This mechanism involves the transfer of a proton within the molecule upon excitation, resulting in two distinct emission peaks. The molecular targets and pathways involved in this process are primarily related to its interaction with light and the subsequent electronic transitions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is unique due to its combination of the chromen-2-one core and the oxadiazole ring, which imparts distinct photophysical properties. This makes it particularly valuable for applications requiring strong fluorescence and stability under various conditions.

Properties

IUPAC Name

7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-3-24(4-2)14-10-9-13-11-16(21(26)27-18(13)12-14)20-23-22-19(28-20)15-7-5-6-8-17(15)25/h5-12,25H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXSHQBCHBUIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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